molecular formula C5H7N3O4 B12358849 5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid CAS No. 59851-49-9

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Katalognummer: B12358849
CAS-Nummer: 59851-49-9
Molekulargewicht: 173.13 g/mol
InChI-Schlüssel: TZQQUWODRHDHNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, also known as 5-aminoorotic acid, is a heterocyclic compound with the molecular formula C5H5N3O4. It is a derivative of orotic acid and features a pyrimidine ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the reaction of orotic acid with ammonia or an amine under controlled conditions. One common method includes the use of orotic acid and ammonium carbonate in an aqueous solution, followed by heating to induce the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions related to nucleotide metabolism. The compound’s effects are mediated through its ability to bind to enzymes and alter their activity, impacting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

59851-49-9

Molekularformel

C5H7N3O4

Molekulargewicht

173.13 g/mol

IUPAC-Name

5-amino-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H7N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,6H2,(H,10,11)(H2,7,8,9,12)

InChI-Schlüssel

TZQQUWODRHDHNS-UHFFFAOYSA-N

Kanonische SMILES

C1(C(NC(=O)NC1=O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.